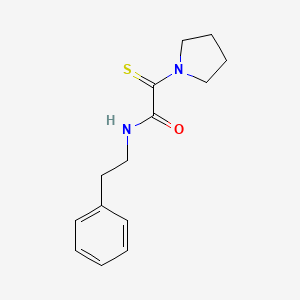
N-(2-phenylethyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide
説明
N-(2-phenylethyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide, also known as PET or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that has gained attention for its potential use in scientific research. PET is a prodrug of piracetam, a nootropic drug that has been shown to improve cognitive function and memory. PET has been found to have similar effects on cognitive function and memory, making it a promising compound for further research.
作用機序
The exact mechanism of action of N-(2-phenylethyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide is not fully understood, but it is thought to act as a positive allosteric modulator of the AMPA receptor. This results in increased synaptic plasticity and improved cognitive function and memory. This compound has also been found to increase the release of acetylcholine, a neurotransmitter involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. This compound has been shown to increase cerebral blood flow, which may contribute to its neuroprotective effects. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
実験室実験の利点と制限
N-(2-phenylethyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and has been shown to be safe and well-tolerated in animal models. This compound has also been found to have a wide therapeutic window, meaning that it can be administered at high doses without causing toxicity.
One limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results from studies using this compound. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several potential future directions for research on N-(2-phenylethyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide. One area of interest is in the development of this compound analogues with improved potency and selectivity. This compound analogues may also be developed with improved pharmacokinetic properties, such as increased bioavailability and longer half-life.
Another area of interest is in the use of this compound in combination with other drugs for the treatment of cognitive disorders such as Alzheimer's disease. This compound has been shown to have synergistic effects with other drugs such as choline, and may also be effective in combination with drugs that target other neurotransmitter systems involved in cognitive function and memory.
Conclusion:
This compound is a synthetic compound that has shown promise in scientific research as a tool for studying cognitive function and memory. This compound has been found to have similar effects on cognitive function and memory as the nootropic drug piracetam, and has also been shown to have neuroprotective effects. While the exact mechanism of action of this compound is not fully understood, it is thought to act as a positive allosteric modulator of the AMPA receptor. This compound has several advantages for use in lab experiments, but its safety and efficacy in humans is not yet known. Future research on this compound may focus on developing this compound analogues with improved potency and selectivity, as well as investigating the use of this compound in combination with other drugs for the treatment of cognitive disorders.
科学的研究の応用
N-(2-phenylethyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide has been used in scientific research as a tool to study cognitive function and memory. This compound has been found to improve cognitive function and memory in animal models, and has also been shown to have neuroprotective effects. This compound has been used in studies examining the effects of aging on cognitive function, as well as in studies examining the effects of various drugs on cognitive function.
特性
IUPAC Name |
N-(2-phenylethyl)-2-pyrrolidin-1-yl-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c17-13(14(18)16-10-4-5-11-16)15-9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVJDVIMVUWVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12-(3,4,5-trimethoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4197466.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4197471.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide](/img/structure/B4197478.png)


![methyl 4-{[3-(4-oxo-3(4H)-quinazolinyl)propanoyl]amino}benzoate](/img/structure/B4197500.png)
![N-(3-methoxyphenyl)-N'-{3-[({[(3-methoxyphenyl)amino]carbonothioyl}amino)methyl]-3,5,5-trimethylcyclohexyl}thiourea](/img/structure/B4197522.png)
![3-ethoxy-4-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4197523.png)
![3-methoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4197530.png)
![N-[4,6-dioxo-1-(2-phenylethyl)-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4197552.png)
![2-[(4-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B4197567.png)
![1-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4197570.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4197573.png)